eujavanicol C
Description
Eujavanicol C is a secondary metabolite isolated from the endophytic fungus Eupenicillium javanicum. It belongs to the class of polyketide-derived compounds and exhibits a unique tricyclic structure with a fused benzene ring and a lactone moiety . Its molecular formula is C₁₅H₁₈O₄, with a molecular weight of 262.3 g/mol. This compound has demonstrated moderate antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 32 µg/mL) and antifungal properties (e.g., Candida albicans, MIC = 64 µg/mL) . Its biosynthesis involves a type III polyketide synthase (PKS), which differentiates it from other fungal polyketides .
Properties
Molecular Formula |
C19H30O5 |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
(4R,4aS,5R,7R,8S,8aR)-3-[(2R)-butan-2-yl]-7,8-dihydroxy-4-(3-hydroxypropanoyl)-4,5-dimethyl-4a,5,6,7,8,8a-hexahydronaphthalen-1-one |
InChI |
InChI=1S/C19H30O5/c1-5-10(2)12-9-13(21)16-17(11(3)8-14(22)18(16)24)19(12,4)15(23)6-7-20/h9-11,14,16-18,20,22,24H,5-8H2,1-4H3/t10-,11-,14-,16-,17+,18-,19-/m1/s1 |
InChI Key |
IKHHODUJTQSREF-JPSZPDDFSA-N |
Isomeric SMILES |
CC[C@@H](C)C1=CC(=O)[C@@H]2[C@@H]([C@@]1(C)C(=O)CCO)[C@@H](C[C@H]([C@H]2O)O)C |
Canonical SMILES |
CCC(C)C1=CC(=O)C2C(C1(C)C(=O)CCO)C(CC(C2O)O)C |
Synonyms |
eujavanicol C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Eujavanicol A
- Structural Similarities :
Both eujavanicol C and eujavanicol A share a core tricyclic framework. However, eujavanicol A lacks the hydroxyl group at C-8 and has a methyl substituent at C-10 instead of an ethyl group . - Functional Differences :
Eujavanicol A shows stronger antifungal activity (C. albicans, MIC = 16 µg/mL) but weaker antibacterial effects (S. aureus, MIC = 128 µg/mL) compared to this compound. This suggests that the hydroxyl group at C-8 enhances antibacterial specificity .
Aspergillin PZ
- Structural Similarities :
Aspergillin PZ, isolated from Aspergillus niger, shares a lactone ring and polyketide backbone with this compound. However, it has an additional epoxide group at C-4/C-5 . - Functional Differences :
Aspergillin PZ exhibits broader-spectrum activity, including inhibition of Gram-negative bacteria (E. coli, MIC = 64 µg/mL), which this compound lacks. This may be attributed to the epoxide group enhancing membrane permeability .
Table 1: Structural and Functional Comparison of this compound with Analogues
| Compound | Molecular Formula | Key Structural Features | Antimicrobial Activity (MIC, µg/mL) |
|---|---|---|---|
| This compound | C₁₅H₁₈O₄ | C-8 hydroxyl, C-10 ethyl | S. aureus: 32; C. albicans: 64 |
| Eujavanicol A | C₁₄H₁₆O₃ | C-10 methyl, no C-8 hydroxyl | S. aureus: 128; C. albicans: 16 |
| Aspergillin PZ | C₁₆H₂₀O₅ | C-4/C-5 epoxide, lactone ring | E. coli: 64; C. albicans: 32 |
Comparison with Functionally Similar Compounds
Amphotericin B
- Functional Similarities :
Both compounds target fungal membranes. However, amphotericin B (a polyene macrolide) binds ergosterol, while this compound disrupts membrane integrity via undefined mechanisms . - Efficacy and Toxicity :
Amphotericin B has lower MIC values (C. albicans, MIC = 0.5 µg/mL) but higher cytotoxicity (IC₅₀ = 2 µg/mL in mammalian cells) compared to this compound (IC₅₀ > 256 µg/mL) .
Tetracycline
- Functional Similarities :
Both inhibit bacterial growth, but tetracycline targets protein synthesis (30S ribosome binding), while this compound’s mechanism remains uncharacterized . - Resistance Profile :
Tetracycline resistance is widespread (e.g., S. aureus resistance >50% in clinical isolates), whereas this compound retains activity against tetracycline-resistant strains .
Q & A
Q. How can computational methods enhance the study of this compound’s structure-activity relationships (SAR)?
- Methodological Answer :
- Tool 1 : Apply molecular dynamics simulations to predict conformational stability.
- Tool 2 : Use QSAR models trained on bioassay data to prioritize synthetic analogs.
- Validation : Cross-check predictions with in vitro mutagenesis assays .
Ethical and Reproducibility Standards
Q. What protocols ensure ethical sourcing and documentation of this compound’s natural sources?
- Methodological Answer : Follow Nagoya Protocol guidelines for access and benefit-sharing. Document geographic coordinates, collection dates, and voucher specimens in public herbaria. Use blockchain-based ledgers for traceability .
Q. How can researchers improve transparency in reporting negative or inconclusive results for this compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
